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N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride

Catalog No.
S13229846
CAS No.
93777-60-7
M.F
C26H39ClN2O6
M. Wt
511.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,...

CAS Number

93777-60-7

Product Name

N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride

IUPAC Name

(E)-N-[2-(diethylamino)ethyl]-3-(3,3,4,4,5-pentamethoxycyclohexa-1,5-dien-1-yl)-2-phenylprop-2-enamide;hydrochloride

Molecular Formula

C26H39ClN2O6

Molecular Weight

511.0 g/mol

InChI

InChI=1S/C26H38N2O6.ClH/c1-8-28(9-2)16-15-27-24(29)22(21-13-11-10-12-14-21)17-20-18-23(30-3)26(33-6,34-7)25(19-20,31-4)32-5;/h10-14,17-19H,8-9,15-16H2,1-7H3,(H,27,29);1H/b22-17+;

InChI Key

QJBYXHUXUNFZQO-GDHRODDYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(=CC1=CC(C(C(=C1)OC)(OC)OC)(OC)OC)C2=CC=CC=C2.Cl

Isomeric SMILES

CCN(CC)CCNC(=O)/C(=C/C1=CC(C(C(=C1)OC)(OC)OC)(OC)OC)/C2=CC=CC=C2.Cl

N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride is a complex organic compound characterized by its intricate molecular structure. This compound features a diethylamino group, methoxy substituents, and a phenylacetamide backbone, which contribute to its unique properties and potential biological activities. It is commonly identified by its CAS number and has various synonyms that reflect its structural components.

Molecular Formula and Weight

  • Molecular Formula: C20_{20}H30_{30}N2_{2}O5_{5}·HCl
  • Molecular Weight: Approximately 386.93 g/mol

The chemical reactivity of N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride can be attributed to the presence of functional groups such as the amine and methoxy groups. Key reactions may include:

  • Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
  • Esterification: The methoxy groups can undergo esterification under acidic conditions.
  • Deprotonation: The hydrochloride form can release HCl in basic conditions, regenerating the free base.

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antidepressant Effects: Due to its structural similarity to known psychoactive compounds, it may influence neurotransmitter systems.
  • Antitumor Activity: Some derivatives of phenylacetamides have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties: Methoxy-substituted compounds often demonstrate anti-inflammatory effects in biological assays.

The synthesis of N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride typically involves several steps:

  • Formation of the Diethylamino Ethylamine: This can be achieved through the reaction of diethylamine with an appropriate alkyl halide.
  • Methoxylation: The introduction of methoxy groups can be performed using methyl iodide in the presence of a base.
  • Condensation Reaction: The key step involves condensing the diethylamino compound with a suitable aldehyde derivative of the trimethoxyphenyl group to form the final product.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for enhanced stability and solubility.

N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for antidepressant or anti-cancer therapies.
  • Chemical Research: Used as a reference compound in studies exploring structure-activity relationships (SAR).
  • Biological Studies: Investigated for its effects on cellular signaling pathways.

Interaction studies involving this compound are crucial for understanding its mechanism of action and potential side effects. These studies may include:

  • Receptor Binding Assays: To determine affinity for neurotransmitter receptors.
  • Enzyme Inhibition Tests: Assessing inhibition of key enzymes involved in metabolic pathways.
  • Cellular Assays: Evaluating cytotoxicity and anti-proliferative effects on various cancer cell lines.

Similar Compounds

Several compounds share structural similarities with N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochloride. These include:

  • N,N-Diethyl-3-methoxybenzamide
    • Similar amine structure but lacks multiple methoxy groups.
  • 3,4-Dimethoxy-N-(2-(diethylamino)ethyl)benzamide
    • Shares the diethylamino moiety but has different aromatic substitutions.
  • Phenylacetone Derivatives
    • These compounds are structurally related but differ in their side chains and functional groups.

Comparison Table

Compound NameStructural FeaturesBiological Activity
N-(2-(Diethylamino)ethyl)-3,4-dimethoxy-alpha-((3,4,5-trimethoxyphenyl)methylene)phenylacetamide monohydrochlorideDiethylamino group, multiple methoxiesPotential antidepressant and anti-tumor
N,N-Diethyl-3-methoxybenzamideDiethylamine without trimethoxyLimited biological data
3,4-Dimethoxy-N-(2-(diethylamino)ethyl)benzamideSimilar amine structurePossible antidepressant activity
Phenylacetone DerivativesVaries widelyDiverse biological activities

This compound's unique combination of functional groups and structural features distinguishes it from similar compounds while highlighting its potential therapeutic applications. Further research is essential to explore its full capabilities and mechanisms of action.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

510.2496647 g/mol

Monoisotopic Mass

510.2496647 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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